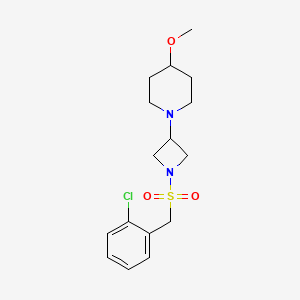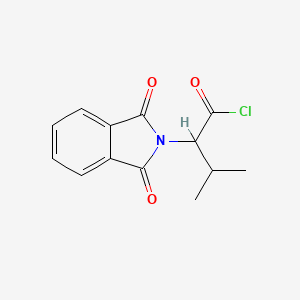![molecular formula C20H16N2O4 B2409580 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide CAS No. 1448037-98-6](/img/structure/B2409580.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as a solvent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported for some compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the thermal decomposition behavior of certain organoselenium compounds has been analyzed using thermogravimetric analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula, molecular weight, and other properties have been reported .Scientific Research Applications
Metabolism and Toxicology
- Toxicological Evaluation : N-alkyl benzamide compounds, including N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, have been evaluated for their safety in food and beverage applications. These compounds undergo rapid oxidative metabolism in both rat and human liver microsomes, and their metabolic pathways have been detailed (Karanewsky et al., 2016).
Pharmacological Applications
- Breast Cancer Research : Virtual screening targeting the urokinase receptor led to the discovery of compounds including benzo[d][1,3]dioxol-5-yl derivatives, showing potential in breast cancer metastasis reduction (Wang et al., 2011).
- Anti-inflammatory Applications : An indole acetamide derivative, synthesized with benzo[d][1,3]dioxol-5-yloxy group, showed potential anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase domains (Al-Ostoot et al., 2020).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Various benzo[d][1,3]dioxol-5-yl derivatives have been synthesized and characterized, with investigations into their antimicrobial and other biological properties. These studies provide insights into the synthesis methods and structural analyses of these compounds (Talupur et al., 2021).
Neuropharmacology
- Anticholinesterase Activity : N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides with benzo[d][1,3]dioxol-5-yl groups have shown significant activity towards acetylcholinesterase, indicating potential in neuropharmacological applications (Ghanei-Nasab et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(15-3-5-17-14(11-15)7-9-21-17)22-8-1-2-10-24-16-4-6-18-19(12-16)26-13-25-18/h3-7,9,11-12,21H,8,10,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUYEPBJYHXNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)

![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)
![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

